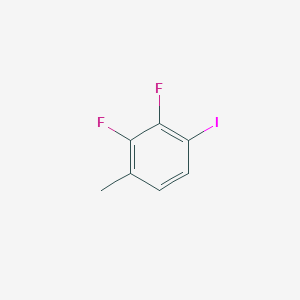

2,3-Difluoro-1-iodo-4-methylbenzene

Description

Significance of Polyhalogenated Aryl Systems in Contemporary Chemical Research

Polyhalogenated aryl systems, which are aromatic rings bearing multiple halogen atoms, are of significant interest in modern chemical research. These compounds serve as versatile building blocks for the synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. nih.govnih.govacs.org The presence of multiple halogen substituents offers opportunities for selective functionalization, allowing chemists to introduce various other groups at specific positions on the aromatic ring. nih.gov

Methods for the site-selective cross-coupling of polyhalogenated arenes are highly sought after as they enable the rapid construction of value-added products. nih.govnih.govacs.org The challenge in using these substrates lies in controlling the reactivity of the different halogen sites, especially when the halogens are identical. nih.gov Research in this area focuses on developing strategies that exploit subtle electronic and steric differences to achieve selective reactions, such as in Suzuki-Miyaura cross-coupling reactions. nih.gov

Molecular Architecture of 2,3-Difluoro-1-iodo-4-methylbenzene

The molecular structure of this compound consists of a central benzene (B151609) ring substituted with four different groups: an iodine atom, two fluorine atoms, and a methyl group.

The nomenclature "this compound" precisely defines the spatial arrangement of the substituents on the benzene ring. Following IUPAC naming conventions, the carbon atom bonded to the iodine is designated as position 1. The two fluorine atoms occupy the adjacent positions 2 and 3, and the methyl group is located at position 4. This specific substitution pattern creates a unique electronic and steric environment on the aromatic ring, influencing its chemical reactivity and potential for further synthetic transformations.

The halogen atoms are the primary determinants of the electronic landscape of the molecule.

Fluorine Atoms : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). nih.govcsbsju.edu This effect decreases the electron density of the aromatic ring, making it less nucleophilic and generally deactivating it towards electrophilic aromatic substitution compared to benzene. msu.edulibretexts.org However, fluorine can also participate in a weaker, opposing resonance effect (+R or mesomeric effect), where its lone pairs of electrons are donated to the π-system of the ring. csbsju.edulibretexts.org In halogens, the inductive effect typically dominates. libretexts.org The presence of two adjacent fluorine atoms amplifies this electron-withdrawing nature.

Iodine Atom : The iodine atom also exhibits a dual electronic influence: an inductive electron-withdrawing effect and a resonance electron-donating effect. quora.com Compared to fluorine, iodine is less electronegative, resulting in a weaker inductive effect. The carbon-iodine bond is the most reactive among carbon-halogen bonds in cross-coupling reactions, making the iodo-substituent a common site for synthetic modifications. Direct iodination of aromatic rings is often challenging due to the low reactivity of iodine, typically requiring an oxidizing agent. ntu.edu.sg

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Electrophilic Substitution |

| -F | Strong -I | Weak +R | Deactivating |

| -I | Weak -I | Weak +R | Deactivating |

| -CH₃ | Weak +I | Hyperconjugation (+R-like) | Activating |

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its potential as a specialized intermediate in organic synthesis. The distinct properties of its four substituents allow for a range of selective chemical transformations.

Key research objectives for this compound would likely include:

Selective Cross-Coupling Reactions: Utilizing the high reactivity of the carbon-iodine bond for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds at the C1 position.

Investigation of Substituent Effects: Studying how the combined electronic effects of the two fluorine atoms and the methyl group influence the regioselectivity and rate of reactions at the C-I bond and on the aromatic ring itself.

Synthesis of Novel Fluorinated Compounds: Using this compound as a scaffold to build more complex fluorinated molecules. Fluorine-containing compounds are of high interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom. jmu.edu

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRIGLBQQDSLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601233 | |

| Record name | 2,3-Difluoro-1-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914100-41-7 | |

| Record name | 2,3-Difluoro-1-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Pathways for 2,3 Difluoro 1 Iodo 4 Methylbenzene

Precursor Selection and Initial Functionalization

The successful synthesis of 2,3-Difluoro-1-iodo-4-methylbenzene hinges on the appropriate selection of starting materials and a logical sequence of functional group transformations. A common strategy involves starting with a substituted benzene (B151609) ring and systematically adding the required fluorine, methyl, and iodine groups.

Derivatization from Substituted Benzene Precursors

A plausible synthetic route begins with a readily available, highly fluorinated benzene derivative, such as 2,3,4-trifluoronitrobenzene. This precursor is advantageous as it already contains two of the required fluorine atoms in the desired ortho relationship. The synthetic challenge then becomes the selective replacement of one fluorine atom and the nitro group to install the methyl and iodo functionalities at the correct positions.

An alternative conceptual starting point could be a substituted toluene (B28343), which would then require the introduction of the two fluorine atoms and the iodine atom. However, controlling the regioselectivity of the fluorination of a toluene ring to achieve the 2,3-difluoro pattern can be challenging. Therefore, starting with a pre-fluorinated benzene ring is often a more controlled approach.

Strategic Introduction of Halogen Functionalities

The introduction of the iodine atom is typically the final key step in the synthesis of this compound. The most common and effective method for this transformation is the Sandmeyer reaction. organic-chemistry.org This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion, often from potassium iodide. organic-chemistry.org This method is particularly useful as it allows for the clean introduction of iodine at a specific position on the aromatic ring, dictated by the position of the precursor amino group.

A proposed multi-step synthesis, by analogy to the preparation of the corresponding bromo derivative, is outlined below. google.com This pathway starts with 2,3,4-trifluoronitrobenzene and proceeds through a series of intermediates to generate the target molecule.

Proposed Synthetic Pathway:

Nucleophilic Aromatic Substitution: 2,3,4-Trifluoronitrobenzene undergoes a nucleophilic substitution reaction with a malonic ester, such as diethyl malonate, in the presence of a base like sodium tert-butoxide. This step selectively displaces the fluorine atom at the 4-position due to the activating effect of the para-nitro group, yielding a substituted difluoronitrobenzene.

Decarboxylation: The resulting diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate is then subjected to acidic hydrolysis and decarboxylation, typically by heating with an acid such as sulfuric acid, to produce 1,2-difluoro-3-methyl-4-nitrobenzene (B1421399).

Reduction of the Nitro Group: The nitro group of 1,2-difluoro-3-methyl-4-nitrobenzene is reduced to a primary amine to form 3,4-difluoro-2-methylaniline (B178413). This reduction can be achieved using various standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using a metal in acid (e.g., tin in hydrochloric acid).

Isomerization/Alternative Precursor Synthesis: To obtain the target this compound, the precursor needed for the Sandmeyer reaction is 2,3-difluoro-4-methylaniline (B1318772). The synthesis of this specific isomer would follow a similar logic, potentially starting from a different commercially available fluorinated precursor or involving additional steps to achieve the desired substitution pattern.

Sandmeyer Iodination: The final step involves the diazotization of 2,3-difluoro-4-methylaniline with a reagent like sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide to yield this compound. organic-chemistry.org

Table 1: Key Intermediates in the Proposed Synthesis

| Compound Name | Structure | Role in Synthesis |

| 2,3,4-Trifluoronitrobenzene | Starting Material | |

| Diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate | Intermediate after Nucleophilic Substitution | |

| 1,2-Difluoro-3-methyl-4-nitrobenzene | Intermediate after Decarboxylation | |

| 2,3-Difluoro-4-methylaniline | Key Precursor for Iodination | |

| This compound | Final Product |

Fluorination Methodologies

The introduction of fluorine atoms into an aromatic ring is a critical aspect of synthesizing fluorinated aromatic compounds. Various methodologies exist, each with its own advantages and limitations.

Direct Fluorination Approaches to Difluorinated Aromatic Systems

Direct fluorination of an aromatic ring with elemental fluorine (F₂) is generally too reactive and non-selective to be practical for the synthesis of specific isomers like 2,3-difluorotoluene (B1304731). jmu.edu The high exothermicity of the reaction often leads to a mixture of products and can be hazardous. jmu.edu However, the development of milder and more selective electrophilic fluorinating agents has provided more controlled methods for direct C-H fluorination.

Fluorodenitration and Other Fluorine-Exchange Reactions

Fluorodenitration, the replacement of a nitro group with a fluorine atom, is a viable method for synthesizing fluoroaromatics. This reaction typically involves heating the nitroaromatic compound with a fluoride (B91410) salt, such as potassium fluoride, in an aprotic polar solvent. The success of this reaction is often dependent on the presence of activating groups on the aromatic ring.

Another important fluorine-exchange reaction is the Halex process, which involves the exchange of a chlorine or bromine atom with fluorine. This is a common industrial method for producing fluoroaromatics. For instance, 2,3-dichloronitrobenzene (B165493) can be a starting material to produce 2,3-difluoroaniline (B47769) through a sequence of fluorination and reduction steps. google.com

Electrophilic Fluorination in Aryl Systems

Electrophilic fluorination involves the use of reagents that act as a source of an electrophilic fluorine ("F⁺"). A classic example is the Balz-Schiemann reaction, where an aromatic amine is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride. jmu.edu While effective, this method requires the isolation of the potentially unstable diazonium salt. Modern electrophilic fluorinating agents, such as N-fluoropyridinium salts and Selectfluor® (F-TEDA-BF₄), offer milder and more user-friendly alternatives for the direct fluorination of aromatic compounds. However, controlling the regioselectivity to obtain the 2,3-difluoro isomer on a toluene scaffold remains a significant synthetic challenge.

Table 2: Comparison of Fluorination Methodologies

| Method | Reagents | Advantages | Disadvantages |

| Direct Fluorination | F₂, Electrophilic Fluorinating Agents (e.g., Selectfluor®) | Direct C-H functionalization. | Low selectivity with F₂, requires specialized reagents. |

| Fluorodenitration | KF, CsF in polar aprotic solvents | Utilizes readily available nitroaromatics. | Often requires high temperatures and activating groups. |

| Halex Process | KF, CsF | Industrially scalable, uses chloro/bromo precursors. | Requires activated substrates for efficient reaction. |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Good for specific isomer synthesis from anilines. | Diazonium salts can be unstable/explosive. |

Iodination Methodologies

The introduction of an iodine atom onto the difluorotoluene scaffold is a critical step in the synthesis of the target molecule. Various iodination methodologies can be employed, ranging from direct electrophilic iodination to more complex multi-step sequences.

Direct Iodination of Fluorinated Methylbenzenes

Direct iodination of an aromatic ring involves an electrophilic aromatic substitution reaction. For a substrate like 2,3-difluorotoluene, the position of iodination is directed by the existing substituents. The fluorine atoms are deactivating, while the methyl group is activating and ortho-, para-directing. Therefore, direct iodination would be expected to occur at positions ortho or para to the methyl group.

The reaction typically requires an iodinating agent, such as molecular iodine (I₂), and an oxidizing agent to generate a more potent electrophile, believed to be the iodonium (B1229267) ion (I⁺) or a related species. orgoreview.comlibretexts.org Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts like CuCl₂. orgoreview.comlibretexts.org

A general representation of this reaction is as follows:

2,3-Difluorotoluene + I₂ + Oxidizing Agent → this compound + Other Isomers

The primary challenge in this approach is achieving high regioselectivity. The electronic effects of the substituents can lead to a mixture of iodinated isomers, complicating the purification of the desired product. The specific reaction conditions, including the choice of solvent and oxidizing agent, would need to be carefully optimized to favor the formation of this compound.

Alternative Iodination Routes (e.g., Diazotization-Iodination, Anodic Oxidation)

To overcome the regioselectivity challenges of direct iodination, multi-step methods are often employed. The most common of these is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by substitution with an iodide salt. organic-chemistry.orgwikipedia.org

Diazotization-Iodination (Sandmeyer Reaction)

This route begins with the synthesis of the corresponding aniline (B41778), 2,3-difluoro-4-methylaniline. This precursor is then treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then reacted with an iodide source, such as potassium iodide (KI), to yield the target iodoarene. bohrium.comnih.gov This reaction is particularly advantageous as it provides unambiguous regiocontrol, with the iodine atom replacing the amino group. organic-chemistry.org

A closely related synthesis for the analogous 6-bromo-2,3-difluorotoluene (B1590535) has been reported, which proceeds via the diazotization of 3,4-difluoro-2-methylaniline followed by treatment with a brominating reagent. bohrium.com A similar sequence for the iodo-compound is highly feasible.

The general steps are:

Formation of the aniline: Synthesis of 2,3-difluoro-4-methylaniline.

Diazotization: 2,3-difluoro-4-methylaniline + NaNO₂ + Acid → Diazonium salt

Iodination: Diazonium salt + KI → this compound

The following table outlines representative conditions for the Sandmeyer iodination of anilines.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3,5-Dimethoxyaniline | 1. NaNO₂, H₂SO₄ 2. KI | Not specified | 1-Iodo-3,5-dimethoxybenzene | 75% | nih.gov |

| Substituted Anilines | p-TsOH, NaNO₂, KI | Acetonitrile, room temp. | Corresponding Aryl Iodides | Good | Not specified in abstract |

Anodic Oxidation

Electrochemical methods offer an alternative for generating reactive iodine species. Anodic oxidation can be used to generate hypervalent iodine reagents in situ, which can then act as powerful electrophiles for iodination. nih.gov While specific examples for the iodination of 2,3-difluorotoluene are not prevalent in the literature, the electrochemical generation of (difluoroiodo)toluene for fluorination reactions has been demonstrated. nih.govrsc.org This suggests that an analogous process for iodination, where an iodoarene is oxidized at the anode in the presence of the substrate, could be a viable, albeit less common, synthetic route.

Advanced Synthetic Protocols

More sophisticated synthetic strategies can provide greater control over the final product and may be necessary for accessing complex substitution patterns.

Stepwise Assembly of the this compound Framework

A stepwise approach allows for the precise construction of the target molecule from simpler, readily available starting materials. A plausible and well-documented strategy for a closely related compound provides a strong blueprint for the synthesis of this compound. A patent for the synthesis of 6-bromo-2,3-difluorotoluene outlines a four-step process starting from 2,3,4-trifluoronitrobenzene. bohrium.com By analogy, a similar pathway to the iodo-compound would be as follows:

Nucleophilic Aromatic Substitution: Reaction of 2,3,4-trifluoronitrobenzene with a malonic ester, such as diethyl malonate, in the presence of a base. The malonate anion displaces the fluorine atom at the 4-position, which is activated by the nitro group.

Decarboxylation: The resulting diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate is heated to remove one of the carboxyl groups, yielding 1,2-difluoro-3-methyl-4-nitrobenzene.

Reduction: The nitro group of 1,2-difluoro-3-methyl-4-nitrobenzene is reduced to an amine, for example, using a standard reducing agent like tin(II) chloride or catalytic hydrogenation, to give 3,4-difluoro-2-methylaniline. Note that this aniline is an isomer of the one needed for the direct Sandmeyer route from 2,3-difluorotoluene. The numbering of the substituents changes based on IUPAC nomenclature rules.

Diazotization-Iodination: The resulting 3,4-difluoro-2-methylaniline is then converted to the target this compound via the Sandmeyer reaction as described in section 2.3.2.

This stepwise assembly ensures the final positions of all substituents are unequivocally defined.

The table below summarizes the steps for the analogous bromo-compound synthesis. bohrium.com

| Step | Starting Material | Reagents | Product |

| 1 | 2,3,4-Trifluoronitrobenzene | Diethyl malonate, Base | Diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate |

| 2 | Diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate | Heat | 1,2-Difluoro-3-methyl-4-nitrobenzene |

| 3 | 1,2-Difluoro-3-methyl-4-nitrobenzene | Reducing agent | 3,4-Difluoro-2-methylaniline |

| 4 | 3,4-Difluoro-2-methylaniline | 1. NaNO₂, Acid 2. Brominating reagent | 6-Bromo-2,3-difluorotoluene |

Role of Catalysis in Targeted Synthesis

Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis of halogenated aromatics. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-halogen bonds, although they are more commonly used for C-C, C-N, and C-O bond formation. mdpi.comrsc.org

For the synthesis of this compound, a palladium catalyst could potentially be used in a directed C-H iodination reaction. This would involve the use of a directing group to guide the palladium catalyst to a specific C-H bond for functionalization. However, such methods are highly substrate-specific and would require significant development for this particular target.

More relevant is the use of copper catalysts in the Sandmeyer reaction. While the iodination of diazonium salts with KI often proceeds without a catalyst, the use of copper(I) iodide (CuI) can sometimes improve yields and facilitate the reaction under milder conditions. wikipedia.orgbohrium.com

Utilization of Reactive Intermediates (e.g., Arynes)

Arynes are highly reactive intermediates that can be used to construct substituted aromatic rings. The generation of a difluorinated benzyne (B1209423) intermediate, followed by trapping with an appropriate reagent, could theoretically lead to the desired product.

One common method for generating arynes is the treatment of an ortho-haloaryl triflate with a fluoride source. researchgate.netresearchgate.net For example, a precursor such as 2,3-difluoro-6-iodo-1-(trifluoromethylsulfonyloxy)benzene could potentially eliminate triflate and iodide to form a difluorobenzyne. However, controlling the subsequent trapping reaction to introduce a methyl group at the correct position would be a significant synthetic challenge.

A more plausible, though complex, aryne-based strategy might involve the [4+2] cycloaddition (Diels-Alder reaction) of a suitably substituted diene with an alkynylsilane, followed by oxidation and a silicon-iodine exchange. nih.govacs.org This approach allows for the construction of polysubstituted iodobenzenes, but its application to the specific substitution pattern of this compound would require a carefully designed and likely lengthy synthetic sequence. nih.govacs.org

Purification and Isolation Techniques in Halogenated Aromatic Synthesis

Several key techniques are employed for the purification of halogenated aromatic compounds.

Recrystallization:

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. hymasynthesis.com The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. hymasynthesis.com For a successful recrystallization, the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent (and thus can be filtered off) or remain soluble in the cold solvent. hymasynthesis.com

The selection of an appropriate solvent is crucial. For halogenated aromatic compounds, which are often non-polar to moderately polar, a range of organic solvents can be considered.

| Solvent | Boiling Point (°C) | General Applicability for Halogenated Aromatics |

|---|---|---|

| Ethanol | 78 | Good for moderately polar compounds; often used in a solvent pair with water. |

| Methanol | 65 | Similar to ethanol, suitable for more polar compounds. |

| Hexane (B92381) | 69 | Ideal for non-polar compounds. jmu.edu |

| Toluene | 111 | Effective for aromatic compounds, offering a good temperature gradient. jmu.edu |

| Dichloromethane (DCM) | 40 | A good solvent for a wide range of organic compounds, but its low boiling point can sometimes be a disadvantage. |

| Acetonitrile | 82 | A versatile solvent with a good liquid range, often effective when other solvents fail. |

In some cases, a single solvent does not provide the ideal solubility characteristics. In such instances, a mixed solvent system, or solvent pair, is employed. hymasynthesis.com This typically involves a "good" solvent in which the compound is readily soluble and a "bad" solvent in which it is poorly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until turbidity persists, after which the solution is cooled to induce crystallization. Common solvent pairs include ethanol-water and toluene-hexane. hymasynthesis.com

Chromatography:

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Flash Column Chromatography: This is a common and relatively quick method for purifying gram-to-multigram quantities of compounds. A column is packed with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude product is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column under pressure. Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel. For halogenated aromatics, which are often of low to medium polarity, common eluents include mixtures of hexane and ethyl acetate (B1210297) or hexane and dichloromethane.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to force the solvent through columns containing smaller particle sizes, leading to higher resolution and more efficient separations. nih.gov For preparative HPLC, the goal is to isolate a pure compound from a mixture.

For the separation of halogenated aromatic compounds, reversed-phase HPLC is frequently used. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar compounds are retained longer on the column. The use of columns with different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer alternative selectivities for separating halogenated isomers.

| Parameter | Typical Condition for Halogenated Aromatics |

|---|---|

| Column Type | Reversed-Phase (C18, C8), Phenyl-Hexyl, PFP |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with a modifier like trifluoroacetic acid (TFA) |

| Detection | UV-Vis Detector (aromatic rings absorb UV light) nih.gov |

| Mode | Isocratic (constant mobile phase composition) or Gradient (changing mobile phase composition) |

Solvent Extraction:

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. In the work-up of the synthesis of this compound, after the Sandmeyer-type reaction, the product would be extracted from the aqueous reaction mixture into an organic solvent like diethyl ether, ethyl acetate, or dichloromethane. This step serves to separate the organic product from inorganic salts and other water-soluble impurities. The organic layer can then be washed with a basic solution (e.g., sodium bicarbonate) to remove any acidic impurities or an acidic solution to remove basic impurities, followed by a wash with brine to remove residual water before drying and evaporation of the solvent.

Reactivity and Mechanistic Investigations of 2,3 Difluoro 1 Iodo 4 Methylbenzene

Carbon-Carbon Bond Forming Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of C-C bonds. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgyoutube.com The electronic nature of the aryl halide plays a crucial role, with electron-withdrawing groups generally accelerating the rate-determining oxidative addition step. In 2,3-difluoro-1-iodo-4-methylbenzene, the two fluorine atoms act as strong electron-withdrawing groups, which should enhance its reactivity in these transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds, utilizing an organoboron reagent, typically a boronic acid or its ester, as the coupling partner. libretexts.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species for transmetalation. organic-chemistry.org

For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed efficiently due to the electron-deficient nature of the aryl iodide. The general reaction is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling:

This compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> 2,3-Difluoro-4-methyl-1,1'-biphenyl

Illustrative Data for Suzuki-Miyaura Coupling of Aryl Iodides:

| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene (B28343)/H₂O | 95 |

| 2 | 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (1), SPhos (2) | K₃PO₄ | 1,4-Dioxane | 92 |

This table presents representative data for Suzuki-Miyaura reactions and is not specific to this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The reaction mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. libretexts.orgnih.gov The regioselectivity of the Heck reaction, determining whether the aryl group adds to the more or less substituted carbon of the alkene, is influenced by both steric and electronic factors. libretexts.orgnih.govntu.edu.sg

With this compound, the Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would be expected to yield a substituted alkene. The electron-withdrawing fluorine atoms should facilitate the initial oxidative addition step. The regioselectivity will depend on the nature of the alkene and the specific reaction conditions, including the choice of palladium catalyst and ligands. buecher.de

General Reaction Scheme for the Heck Reaction:

This compound + Alkene --(Pd catalyst, Base)--> Substituted Alkene

Detailed studies on the regioselectivity of the Heck reaction with polysubstituted aryl halides are complex, and specific data for this compound is not available. However, the general principles suggest that for electronically unbiased alkenes, steric factors may dominate, leading to arylation at the less substituted position. libretexts.org

Representative Data for Heck Reactions of Aryl Iodides:

| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 85 |

| 2 | 4-Iodoacetophenone | n-Butyl acrylate | Pd(PPh₃)₄ (2) | K₂CO₃ | Acetonitrile | 90 |

This table presents representative data for Heck reactions and is not specific to this compound.

The Stille coupling utilizes organostannanes as the organometallic coupling partner in a palladium-catalyzed reaction with an organic halide. ntu.edu.sgorganic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. libretexts.org The mechanism follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

The coupling of this compound with an organostannane, such as an aryltributyltin or vinyltributyltin, is expected to be a viable method for forming new carbon-carbon bonds. The electron-deficient nature of the aryl iodide should promote the oxidative addition step.

General Reaction Scheme for the Stille Coupling:

This compound + R-SnBu₃ --(Pd catalyst)--> 2,3-Difluoro-4-methyl-R

While specific examples involving this compound are not documented, the Stille reaction is known to be effective for a wide range of aryl halides. organic-chemistry.org

Illustrative Data for Stille Coupling of Aryl Iodides:

| Entry | Aryl Iodide | Organostannane | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Phenyltributyltin | Pd(PPh₃)₄ (2) | Toluene | 92 |

| 2 | 4-Iodobenzonitrile | Vinyltributyltin | PdCl₂(PPh₃)₂ (3) | THF | 88 |

This table presents representative data for Stille reactions and is not specific to this compound.

Other important palladium-catalyzed cross-coupling reactions include the Sonogashira, Buchwald-Hartwig, and Hirao reactions.

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of arylalkynes. The coupling of this compound with a terminal alkyne would be expected to proceed under standard Sonogashira conditions. nih.gov

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orglibretexts.org Given the importance of arylamines in medicinal chemistry, the Buchwald-Hartwig amination of this compound with various primary or secondary amines would be a valuable transformation. nih.govresearchgate.net

The Hirao coupling is a palladium-catalyzed reaction between an aryl halide and a dialkyl phosphite (B83602) to form an arylphosphonate. organic-chemistry.org This reaction provides access to organophosphorus compounds, which have applications in materials science and as ligands in catalysis.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, represent some of the earliest methods for forming carbon-heteroatom and carbon-carbon bonds. byjus.comorganic-chemistry.orgwikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in certain synthetic applications. byjus.com

The Ullmann condensation can be used to couple aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols. organic-chemistry.org The reaction of this compound with a phenol (B47542) or an amine in the presence of a copper catalyst would lead to the formation of a diaryl ether or a diarylamine, respectively. While classic Ullmann conditions often employ stoichiometric copper powder at high temperatures, modern protocols utilize catalytic amounts of soluble copper salts with various ligands to achieve the transformation under milder conditions. A study on the Ullmann reaction of the structurally related 2,3-di-iodonitrobenzene with copper bronze has been reported to yield a mixture of products including the corresponding biphenylene (B1199973) and biphenyl (B1667301) derivatives, suggesting that C-C bond formation can also occur under these conditions. rsc.org

General Reaction Scheme for Ullmann Condensation:

This compound + Nu-H --(Cu catalyst, Base)--> 2,3-Difluoro-4-methyl-Nu (where Nu-H = Phenol, Amine, etc.)

Given the lack of specific experimental data for this compound in these copper-mediated reactions, the development of efficient protocols would require empirical optimization of the catalyst, ligand, base, solvent, and temperature.

Gold-Catalyzed Reactions

While specific examples of gold-catalyzed reactions involving this compound are not extensively documented in current literature, the presence of the iodoarene functionality suggests potential for participation in gold-catalyzed cross-coupling reactions. Gold catalysis has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. uoa.grnih.gov

Typically, these reactions proceed through a Au(I)/Au(III) catalytic cycle. The cycle can be initiated by the oxidative addition of the aryl iodide to a Au(I) complex, forming a Au(III)-aryl intermediate. This species can then react with a suitable coupling partner, followed by reductive elimination to yield the product and regenerate the Au(I) catalyst. nih.gov Gold-catalyzed cross-couplings have been successfully applied to a range of iodoarenes for reactions such as decarboxylative couplings and trifluoromethylthiolations/trifluoromethylselenolations. nih.govnih.gov Given these precedents, it is plausible that this compound could serve as a substrate in similar gold-catalyzed transformations, leveraging the reactivity of its carbon-iodine bond.

Radical Coupling Strategies

The chemistry of polyfluoroarenes in radical reactions is a growing field, often spurred by the advancements in photoredox catalysis. rsc.org For this compound, the carbon-iodine bond is the most likely site for radical generation due to its significantly lower bond dissociation energy compared to carbon-fluorine and carbon-hydrogen bonds.

Homolytic cleavage of the C-I bond, typically initiated by light (photolysis) or a radical initiator, would generate a 2,3-difluoro-4-methylphenyl radical. This highly reactive intermediate can then be trapped in a variety of ways. Radical reactions generally proceed through a three-stage mechanism: initiation (formation of radicals), propagation (a radical reacts to form a new radical), and termination (two radicals combine). youtube.comyoutube.com The generated aryl radical from this compound could, for example, undergo intramolecular cyclization if a suitable tethered radical acceptor is present, a powerful strategy for forming heterocyclic systems. thieme-connect.de It could also participate in intermolecular reactions, such as addition to alkenes or alkynes, or in atom-transfer radical cyclization (ATRC) processes. nih.gov

Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies (BDE) This table illustrates the relative bond strengths, indicating the C-I bond's susceptibility to homolytic cleavage in radical reactions.

| Bond | Average BDE (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~285 |

| C-I | ~210 |

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyhalogenated aromatic compounds. nih.gov For this compound, the aromatic ring is rendered electron-deficient by the powerful inductive effect of the two fluorine atoms, making it susceptible to attack by nucleophiles. This activation is a prerequisite for SNAr, which is generally unfavorable for simple, unactivated aryl halides. libretexts.org

Mechanistic Pathways of SNAr in Polyhalogenated Aromatics

Addition-Elimination Mechanism and Meisenheimer Complexes

The most common mechanism for SNAr is a two-step addition-elimination process. jmu.edu The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group. This initial addition step disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comwikipedia.org

In the case of this compound, the fluorine atoms at the C2 and C3 positions strongly activate the ring towards nucleophilic attack. A nucleophile can attack the carbon bearing the iodine or one of the fluorines. The resulting anionic Meisenheimer complex is stabilized by the delocalization of the negative charge across the aromatic system and, crucially, onto the strongly electron-withdrawing substituents. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. jmu.edu The stability of the Meisenheimer intermediate is a critical factor in the reaction's feasibility; the presence of multiple electron-withdrawing groups, like the fluorine atoms in the title compound, significantly lowers the activation energy for its formation.

Table 2: Steps of the Addition-Elimination (SNAr) Mechanism

| Step | Description | Key Features |

| 1. Addition | The nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group. | Rate-determining step; Aromaticity is lost; A tetrahedral (sp³ hybridized) carbon is formed at the site of attack. |

| Intermediate | A resonance-stabilized anionic intermediate, the Meisenheimer Complex , is formed. | The negative charge is delocalized, with stabilization provided by electron-withdrawing groups. youtube.comwikipedia.org |

| 2. Elimination | The leaving group departs, taking the electron pair with it. | Fast step; Aromaticity is restored in the final product. |

Benzyne (B1209423) Intermediate Formation and Reactivity

An alternative mechanism for nucleophilic aromatic substitution, particularly under conditions involving very strong bases (e.g., sodium amide, NaNH₂), is the elimination-addition pathway, which proceeds through a highly reactive benzyne intermediate. jmu.edu A benzyne is a dehydrobenzene species containing a formal triple bond within the aromatic ring. youtube.com

This intermediate is formed by the deprotonation of a ring hydrogen located ortho to a halogen leaving group, followed by the elimination of the halide. youtube.com For this compound, there are two potential sites for deprotonation that could lead to a benzyne:

Removal of the C6 proton (ortho to the iodine at C1).

Removal of the C5 proton (ortho to the fluorine at C4 is not possible, but it is adjacent to the fluorine at C3).

The formation of a benzyne from an aryl halide followed by the addition of a nucleophile can lead to a mixture of regioisomeric products, as the incoming nucleophile can add to either carbon of the strained triple bond. The reactivity of halogens in benzyne formation via this pathway in aprotic solvents is often F > Cl > Br > I.

Influence of Fluorine and Iodine as Leaving Groups and Activating Groups

The roles of fluorine and iodine in SNAr reactions are distinct and counterintuitive when compared to aliphatic substitutions (SN1/SN2).

Activating Groups: The rate of an SNAr reaction is primarily determined by the stability of the intermediate Meisenheimer complex. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. uoa.gr This effect strongly stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. uoa.gr Therefore, fluorine is a much stronger activating group for SNAr than iodine.

Table 3: Comparison of Halogen Properties in Nucleophilic Substitution

| Halogen | Electronegativity (Pauling Scale) | Leaving Group Ability in SN2 | Leaving Group Ability in SNAr | Role in SNAr |

| F | 3.98 | Poorest | Often Best | Strong activating group, good leaving group |

| Cl | 3.16 | Good | Good | Moderate activating group, good leaving group |

| Br | 2.96 | Better | Moderate | Weaker activating group, moderate leaving group |

| I | 2.66 | Best | Poorest | Weakest activating group, poor leaving group |

Regioselectivity in Nucleophilic Attack

Nucleophilic aromatic substitution (SNA r) on this compound is anticipated to be a challenging reaction. For a nucleophile to attack the aromatic ring, the ring must be sufficiently electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups. In the case of this compound, the fluorine atoms are electron-withdrawing through their inductive effect, which should activate the ring towards nucleophilic attack to some extent. nih.govmasterorganicchemistry.com

The regioselectivity of nucleophilic attack is determined by the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com The positions ortho and para to the electron-withdrawing fluoro groups are the most likely sites of attack.

Considering the substitution pattern of this compound, a nucleophile could potentially attack at several positions. However, the most probable sites for nucleophilic attack are the carbons bearing the fluorine atoms, as these are the most activated positions. The iodine atom is a less likely leaving group in a typical SNAr reaction compared to fluorine, especially when the ring is activated by other electron-withdrawing groups. masterorganicchemistry.com

The relative reactivity of the two fluorine atoms would depend on a combination of electronic and steric factors. The fluorine at C-2 is sterically hindered by the adjacent iodine and methyl groups, which might disfavor nucleophilic attack at this position. The fluorine at C-3 is less sterically hindered. Therefore, nucleophilic attack is more likely to occur at the C-3 position.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Activating/Deactivating Factors | Predicted Outcome |

| C-1 (Iodo) | Iodine is a good leaving group but less activating than fluorine for SNAr. | Minor or no substitution. |

| C-2 (Fluoro) | Activated by the inductive effect of the adjacent fluorine. Sterically hindered by iodine and methyl groups. | Minor product. |

| C-3 (Fluoro) | Activated by the inductive effect of the adjacent fluorine. Less sterically hindered than C-2. | Major product. |

| C-5 | Not activated by electron-withdrawing groups. | No reaction. |

| C-6 | Not activated by electron-withdrawing groups. | No reaction. |

It is important to note that without specific experimental data, these predictions remain theoretical. The actual outcome could be influenced by the nature of the nucleophile, solvent, and reaction conditions.

Electrophilic Aromatic Substitution (EAS) in the Context of this compound

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The introduction of an electrophile onto the benzene (B151609) ring is governed by the directing and activating/deactivating effects of the existing substituents. researchgate.net

In this compound, we have a combination of activating and deactivating groups.

Fluorine and Iodine (Halogens): Halogens are generally considered deactivating groups in EAS. researchgate.net This is due to their strong electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. However, they are ortho, para-directors because of their ability to stabilize the cationic intermediate (arenium ion) through resonance by donating a lone pair of electrons. researchgate.netyoutube.com

Methyl Group: The methyl group is an activating group. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and stabilizing the arenium ion intermediate. The methyl group is an ortho, para-director. researchgate.netlibretexts.org

The regioselectivity of EAS on this compound will be determined by the combined directing effects of the four substituents. The positions for electrophilic attack are C-5 and C-6.

Attack at C-5: This position is para to the iodine atom and meta to the two fluorine atoms and the methyl group.

Attack at C-6: This position is ortho to the iodine atom and the methyl group, and meta to the two fluorine atoms.

To predict the major product, we need to consider the stability of the arenium ion intermediates for attack at each position. The directing effects of the substituents are summarized below:

Iodine (ortho, para-director): Directs to C-6 (ortho) and C-5 (para).

Fluorine at C-2 (ortho, para-director): Directs to C-3 (already substituted) and C-1 (already substituted). Its deactivating effect will be felt throughout the ring.

Fluorine at C-3 (ortho, para-director): Directs to C-2 (already substituted) and C-4 (already substituted). Its deactivating effect will be felt throughout the ring.

Methyl at C-4 (ortho, para-director): Directs to C-3 (already substituted) and C-5 (ortho).

Considering these effects, both C-5 and C-6 are viable positions for electrophilic attack. The activating methyl group strongly directs to the C-5 position (ortho). The iodine atom directs to both C-5 (para) and C-6 (ortho). The fluorine atoms primarily exert a deactivating effect on all positions.

A theoretical assessment based on computational chemistry would be necessary to definitively predict the most favorable pathway by calculating the energies of the corresponding arenium ion intermediates. researchgate.net However, based on the strong activating and directing effect of the methyl group to its ortho position, it is plausible to predict that substitution at C-5 would be the major pathway.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence of Substituents | Predicted Stability of Intermediate |

| C-5 | Ortho to Methyl (activating), Para to Iodine (deactivating, o,p-directing), Meta to Fluorines (deactivating) | More stable , favored by the activating methyl group. |

| C-6 | Ortho to Iodine (deactivating, o,p-directing), Ortho to Methyl (steric hindrance), Meta to Fluorines (deactivating) | Less stable, potential steric hindrance from the bulky iodine and methyl groups. |

Oxidation and Reduction Chemistry of the this compound Moiety

The oxidation and reduction chemistry of this compound will primarily involve the iodine substituent and the methyl group.

The aryl iodide functionality can be oxidized to higher oxidation states. For instance, treatment with strong oxidizing agents like peroxy acids (e.g., m-CPBA) or other oxidants can lead to the formation of hypervalent iodine compounds, such as iodonium (B1229267) salts, iodosylarenes, or iodylarenes. The presence of electron-withdrawing fluorine atoms may make the oxidation of the iodine more difficult compared to an unsubstituted iodobenzene.

The methyl group can also be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can oxidize the methyl group to a carboxylic acid.

The primary site for reduction in this compound is the carbon-iodine bond. This bond can be cleaved through various reductive methods:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source, the C-I bond can be hydrogenolyzed to a C-H bond, yielding 2,3-difluoro-4-methylbenzene.

Metal Hydride Reduction: While less common for aryl halides, strong reducing agents like lithium aluminum hydride (LiAlH₄) under certain conditions might reduce the C-I bond.

Dissolving Metal Reduction: Using a metal like sodium in liquid ammonia (B1221849) can also effect the reduction of the C-I bond.

The fluorine atoms are generally resistant to reduction under these conditions.

Table 3: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Oxidation | ||

| Oxidation of Iodine | m-CPBA, other peroxy acids | 2,3-Difluoro-1-iodyl-4-methylbenzene or related hypervalent iodine species |

| Oxidation of Methyl Group | KMnO₄, heat | 2,3-Difluoro-1-iodobenzoic acid |

| Reduction | ||

| Reductive Deiodination | H₂, Pd/C | 2,3-Difluoro-4-methylbenzene |

| Reductive Deiodination | LiAlH₄ (forcing conditions) | 2,3-Difluoro-4-methylbenzene |

Hypervalent Iodine Chemistry Derived from this compound

Synthesis of Novel Hypervalent Iodine(III) Species

No specific information available in the public domain.

Reactivity and Mechanistic Studies of Hypervalent Derivatives

No specific information available in the public domain.

Applications of Derived Hypervalent Iodine Reagents in Organic Synthesis

No specific information available in the public domain.

Computational Chemistry and Theoretical Studies on 2,3 Difluoro 1 Iodo 4 Methylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-Difluoro-1-iodo-4-methylbenzene, methods like Density Functional Theory (DFT) are employed to determine its electronic structure. These calculations typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Such calculations can elucidate key electronic properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The calculated HOMO-LUMO energy gap can reveal that charge transfer primarily occurs within the molecule. The presence of electron-withdrawing fluorine and iodine atoms, along with the electron-donating methyl group, creates a complex electronic environment on the benzene (B151609) ring, influencing the regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of a Related Compound (2,4-Difluoro-1-Methoxy Benzene)

| Parameter | Value |

| HOMO Energy | -0.235 eV |

| LUMO Energy | -0.017 eV |

| HOMO-LUMO Gap | 0.218 eV |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For reactions involving this compound, these models can identify the most likely pathways, including the structures of transition states and intermediates.

Transition State Analysis and Energy Barriers

By modeling a reaction, such as a nucleophilic aromatic substitution, chemists can locate the transition state structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. For this compound, the positions of the fluoro and iodo substituents will significantly influence the stability of any transition states, thereby directing the regioselectivity of substitution reactions.

Intermediates Characterization (e.g., Meisenheimer complexes, Benzyne)

In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex is a common intermediate. wikipedia.org This is a reaction adduct formed between the aromatic compound and the nucleophile. wikipedia.org Computational studies can predict the stability and geometry of such complexes involving this compound. The electron-withdrawing nature of the fluorine atoms would be expected to stabilize the negative charge in the Meisenheimer intermediate.

Furthermore, the presence of an iodo group, a good leaving group, opens up the possibility of benzyne (B1209423) formation through an elimination-addition mechanism. Computational models can explore the feasibility of this pathway, including the structure and stability of the highly reactive benzyne intermediate. Studies on related di-iodobenzenes have shown that benzyne can be formed via a two-step process. rsc.org

Prediction of Reactivity and Selectivity

Computational chemistry allows for the prediction of how this compound will behave in a chemical reaction. By calculating various reactivity descriptors derived from its electronic structure, such as the Fukui functions or the local softness, one can predict which sites on the molecule are most susceptible to attack by electrophiles or nucleophiles. This is crucial for understanding and predicting the regioselectivity of its reactions. For instance, the calculated partial atomic charges can indicate which carbon atoms are more electron-deficient and thus more likely to be attacked by a nucleophile.

Solvent Effects and Catalytic Influence via Computational Methods

The choice of solvent can dramatically impact the rate and outcome of a chemical reaction. springernature.com Computational models can account for solvent effects in several ways, from simple continuum models that treat the solvent as a polarizable medium to more complex explicit solvent models where individual solvent molecules are included in the calculation. springernature.com These studies can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby influencing the reaction pathway. For a polar molecule like this compound, solvent polarity is expected to play a significant role in its reactivity.

Similarly, the influence of a catalyst can be modeled. By including the catalyst in the quantum chemical calculations, it is possible to understand how it interacts with the substrate and lowers the activation energy of the reaction. This is particularly relevant for transition-metal-catalyzed cross-coupling reactions, which are common for aryl halides.

Spectroscopic Property Predictions for Structural Elucidation Methodologies

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, these predictions can be invaluable.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with good accuracy. These theoretical chemical shifts provide a powerful tool for assigning the signals in an experimental NMR spectrum, which is often a complex task for polysubstituted aromatic compounds.

Research Applications of 2,3 Difluoro 1 Iodo 4 Methylbenzene in Advanced Chemical Synthesis

Building Block for Complex Polyfluorinated Organic Molecules

The synthesis of complex polyfluorinated organic molecules is a significant area of research due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2,3-Difluoro-1-iodo-4-methylbenzene serves as a key starting material in this field, primarily through its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura coupling reaction. libretexts.orgresearchgate.net In a typical reaction, this compound would react with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of polyfluorinated biaryls, which are common structural motifs in many functional molecules. The reactivity of the aryl iodide allows these couplings to proceed under relatively mild conditions. libretexts.org

Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkynes can produce a wide array of substituted alkynylarenes. These products are valuable intermediates, for example, in the synthesis of larger conjugated systems. The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, making the iodo-substituted compound highly suitable for this transformation. wikipedia.org

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction would involve the coupling of this compound with a primary or secondary amine. This provides a direct route to synthesize complex aniline (B41778) derivatives, which are prevalent in pharmaceuticals and other biologically active compounds. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

| Reaction Type | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid or ester) | Palladium catalyst and a base | Carbon-Carbon (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst and Copper(I) co-catalyst | Carbon-Carbon (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst and a base | Carbon-Nitrogen (Aryl-Amine) |

Precursor for Advanced Medicinal Chemistry Intermediates

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. The 2,3-difluoro-4-methylphenyl moiety, accessible from this compound, can be incorporated into various molecular scaffolds to create novel therapeutic agents.

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. The 2,3-difluoro-4-methylphenyl group can be introduced into potential drug candidates to modulate their properties. For instance, pyrimidine (B1678525) derivatives bearing a 4-fluoro-3-methylphenyl group have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net While this example has a different substitution pattern, it highlights the utility of fluorinated methylphenyl groups in constructing medicinal scaffolds. The 2,3-difluoro substitution pattern would offer a different electronic and steric profile, potentially leading to new structure-activity relationships. The synthesis of such scaffolds often relies on the cross-coupling reactions mentioned previously, where the iodo-functionalized benzene (B151609) derivative is a key reactant.

Fluorine-19 is a magnetically active nucleus with a high gyromagnetic ratio and 100% natural abundance, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine-containing molecules can, therefore, be used as probes to study biological systems. While specific examples using this compound are not prevalent in the literature, its derivatives could be incorporated into larger molecules designed as probes. The distinct NMR signal of the fluorine atoms would allow for the monitoring of the molecule's interactions with biological targets without the background noise present in proton NMR.

Intermediate for High-Performance Materials Science

The unique properties of fluorinated compounds extend beyond medicine into the realm of materials science, where they are used to create polymers and functional materials with desirable characteristics.

Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique optical and electronic properties. Poly(p-phenylenevinylene)s (PPVs), for example, are a class of conducting polymers with applications in light-emitting diodes and photovoltaics. The introduction of fluorine atoms into the polymer backbone can significantly influence these properties. The synthesis of fluorinated PPVs has been achieved through Stille cross-coupling reactions, which involve the reaction of a distannane with a diiodo- or dibromoarene in the presence of a palladium catalyst. mdpi.com By analogy, a di-functionalized derivative of this compound could be used as a monomer in such polymerizations to create novel fluorinated polymers.

| Polymer Type | Potential Monomer Derived From | Key Property Influence |

| Poly(arylenevinylene)s | Dihalo- or distannane-functionalized 2,3-difluoro-4-methylbenzene | Enhanced thermal stability, altered optical and electronic properties |

| Poly(biaryl)s | Boronic acid/ester and halo-functionalized 2,3-difluoro-4-methylbenzene | Modified liquid crystalline behavior, improved solubility |

The incorporation of fluorine atoms into organic molecules can have a profound impact on their properties relevant to optoelectronic applications, such as in liquid crystals and organic light-emitting diodes (OLEDs). Fluorinated liquid crystals can exhibit a wider mesophase range and different dielectric anisotropy compared to their non-fluorinated counterparts. nih.govnih.gov The 2,3-difluoro-4-methylphenyl unit, when incorporated into a liquid crystal scaffold, would be expected to influence the material's mesomorphic behavior due to the specific dipole moments and steric bulk of the substituents. nih.gov The synthesis of such materials would likely proceed through the coupling of this compound with other aromatic building blocks.

Role in Agrochemical Development Research

The primary application of this compound in agrochemical research lies in its use as a precursor for the synthesis of highly substituted benzoyl pyrazole (B372694) herbicides. These herbicides are a significant class of crop protection chemicals known for their efficacy against a wide range of weeds. The presence of the difluoro-methylphenyl moiety, derived from the starting material, is crucial for the biological activity of the final herbicidal compounds.

The synthetic utility of this compound stems from the reactivity of the iodine atom. This halogen allows for the introduction of a carbonyl group through processes such as palladium-catalyzed carbonylation. This transformation converts the initial iodinated compound into the key intermediate, 2,3-difluoro-4-methylbenzoic acid, or its more reactive derivative, 2,3-difluoro-4-methylbenzoyl chloride. This benzoyl chloride is then reacted with a suitably substituted pyrazole ring to form the final herbicidal molecule.

Research in this area has led to the development of a variety of 4-benzoyl pyrazole compounds with different substituents on both the pyrazole and the benzoyl rings. These structural modifications are aimed at optimizing herbicidal potency, selectivity towards target weeds, and safety for crops.

A notable area of investigation involves the synthesis of 4-benzoyl pyrazole compounds where the benzoyl moiety is substituted with fluorine atoms and a methyl group, directly stemming from the use of this compound. Patents in the field of agrochemical synthesis describe the preparation of various 4-benzoyl pyrazole compounds with herbicidal activity. For instance, Chinese patent CN103980202B discloses the synthesis of 4-benzoyl pyrazole compounds with a substituted benzoyl ring, highlighting the importance of this structural class in the development of new weed killers. Current time information in Bangalore, IN.

The general synthetic route involves the acylation of a pyrazole derivative with a substituted benzoyl chloride. In the context of this article, this would be the reaction of a pyrazole with 2,3-difluoro-4-methylbenzoyl chloride. The resulting 4-(2,3-difluoro-4-methylbenzoyl)pyrazole derivatives have shown promise as effective herbicides.

The detailed research findings indicate that the specific substitution pattern on the benzoyl ring, originating from this compound, plays a significant role in the herbicidal profile of the final product. The fluorine atoms, in particular, are known to influence the electronic properties, lipophilicity, and metabolic stability of the molecule, all of which are critical factors for its effectiveness as an agrochemical.

Below is an interactive data table summarizing the key compounds involved in the synthesis of these potential agrochemicals, starting from this compound.

| Compound Name | Structure | Role in Synthesis |

| This compound | C7H5F2I | Starting Material |

| 2,3-Difluoro-4-methylbenzoic acid | C8H6F2O2 | Key Intermediate |

| 2,3-Difluoro-4-methylbenzoyl chloride | C8H5ClF2O | Activated Intermediate |

| Substituted Pyrazole | Varies | Core Heterocycle |

| 4-(2,3-Difluoro-4-methylbenzoyl)pyrazole Derivative | Varies | Final Herbicidal Product |

The ongoing research into the application of this compound and its derivatives underscores the continuous effort within the agrochemical industry to discover and develop more effective and environmentally benign solutions for crop protection. The unique structural features of this compound make it a cornerstone in the synthesis of a new generation of herbicides.

Future Perspectives and Emerging Avenues for Research on 2,3 Difluoro 1 Iodo 4 Methylbenzene

The compound 2,3-difluoro-1-iodo-4-methylbenzene represents a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. The unique arrangement of its substituents—two electron-withdrawing fluorine atoms adjacent to a versatile iodine atom, and an electron-donating methyl group—creates a platform for diverse chemical transformations. Future research is poised to unlock its full potential by focusing on more efficient synthesis, exploring novel reactivity, and integrating modern chemical technologies.

Q & A

Q. How to design a kinetic isotope effect (KIE) study for dehalogenation mechanisms?

- Methodology : Synthesize deuterated analogs (e.g., using deuterated bromo precursors, ). Compare / values via GC-MS under identical conditions. Use Eyring plots to assess activation parameters .

Data Contradiction Analysis

Q. Conflicting NMR shifts reported for fluorine atoms: How to resolve?

Q. Discrepancies in catalytic efficiency across studies: What factors are overlooked?

- Methodology : Systematically test variables: catalyst purity (ICP-MS analysis), solvent dryness (Karl Fischer titration), and oxygen levels (Schlenk techniques). Use multivariate analysis (ANOVA) to identify significant factors .

Methodological Integration

Q. Combining experimental and computational data for mechanistic insights

Q. Best practices for reproducibility in cross-coupling reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.